molecular formula C15H21N5O B11298229 N-(heptan-2-yl)-4-(1H-tetrazol-1-yl)benzamide

N-(heptan-2-yl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11298229
M. Wt: 287.36 g/mol
InChI Key: NGFJJKGQXBXGAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(HEPTAN-2-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a heptan-2-yl group and a tetrazole ring, which may contribute to its unique chemical and biological properties.

Properties

Molecular Formula

C15H21N5O

Molecular Weight

287.36 g/mol

IUPAC Name

N-heptan-2-yl-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C15H21N5O/c1-3-4-5-6-12(2)17-15(21)13-7-9-14(10-8-13)20-11-16-18-19-20/h7-12H,3-6H2,1-2H3,(H,17,21)

InChI Key

NGFJJKGQXBXGAO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NC(=O)C1=CC=C(C=C1)N2C=NN=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(HEPTAN-2-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Heptan-2-yl Group: The heptan-2-yl group can be introduced through an alkylation reaction using a suitable alkyl halide.

    Formation of the Benzamide: The final step involves the coupling of the tetrazole derivative with a benzoyl chloride derivative under basic conditions to form the benzamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(HEPTAN-2-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a ligand in biochemical assays.

    Medicine: Potential pharmacological agent with applications in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(HEPTAN-2-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The tetrazole ring may mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-(HEPTAN-2-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOIC ACID
  • N-(HEPTAN-2-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZYLAMINE

Uniqueness

N-(HEPTAN-2-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is unique due to the presence of both the heptan-2-yl group and the tetrazole ring, which may confer distinct chemical and biological properties compared to other benzamide derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.